molecular formula C8H13NO4 B2590376 1-(2-Methoxyacetyl)proline CAS No. 130603-11-1

1-(2-Methoxyacetyl)proline

Cat. No.: B2590376
CAS No.: 130603-11-1
M. Wt: 187.195
InChI Key: FWRWEUVVHSNRGE-UHFFFAOYSA-N
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Description

1-(2-Methoxyacetyl)proline is a synthetic compound with the molecular formula C8H13NO4 and a molecular weight of 187.19 g/mol . This compound is a derivative of proline, an amino acid that plays a crucial role in protein synthesis and structure. The methoxyacetyl group attached to the proline backbone imparts unique chemical properties to the molecule, making it of interest in various scientific research fields.

Biochemical Analysis

Biochemical Properties

1-(2-Methoxyacetyl)proline, like proline, likely interacts with various enzymes, proteins, and other biomolecules. Proline is known to play a role in cellular homeostasis, including redox balance and energy status . It can act as a signaling molecule to modulate mitochondrial functions, influence cell proliferation or cell death, and trigger specific gene expression

Cellular Effects

Proline has been shown to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is plausible that this compound may have similar effects, given its structural similarity to proline.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. Proline is known to exert its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is possible that this compound may share some of these mechanisms.

Temporal Effects in Laboratory Settings

Proline metabolism has been associated with tissues undergoing rapid cell divisions, such as shoot apical meristems, and is involved in floral transition and embryo development .

Dosage Effects in Animal Models

It is known that the choice of starting dose for first-in-human studies is usually based on toxicology evaluation in both rodent and non-rodent species .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Proline metabolism involves several subcellular compartments and contributes to the redox balance of the cell . Proline is biosynthetically derived from the amino acid L-glutamate .

Transport and Distribution

Proline is known to be transported and distributed within cells and tissues .

Subcellular Localization

Proline is known to have a mainly cytosolic localization of the biosynthetic enzymes .

Preparation Methods

The synthesis of 1-(2-Methoxyacetyl)proline typically involves the reaction of proline with methoxyacetyl chloride under controlled conditions. The process can be summarized as follows:

Chemical Reactions Analysis

1-(2-Methoxyacetyl)proline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like THF, catalysts such as palladium on carbon, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include various proline derivatives with altered functional groups .

Properties

IUPAC Name

1-(2-methoxyacetyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-13-5-7(10)9-4-2-3-6(9)8(11)12/h6H,2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRWEUVVHSNRGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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